2,2,2-trichloro-N-(2-oxotetrahydrothiophen-3-yl)acetamide

Medicinal Chemistry Physicochemical Profiling Lipophilicity

2,2,2-Trichloro-N-(2-oxotetrahydrothiophen-3-yl)acetamide (CAS not universally assigned; molecular formula C6H6Cl3NO2S; MW 262.5 g/mol) is a synthetic organic compound belonging to the class of N-substituted trichloroacetamides fused to a tetrahydrothiophene (thiolactone) ring. It is structurally related to the mucolytic drug Erdosteine and its key synthetic intermediate, 2-chloro-N-(2-oxotetrahydrothiophen-3-yl)acetamide (CAS 84611-22-3).

Molecular Formula C6H6Cl3NO2S
Molecular Weight 262.5 g/mol
Cat. No. B12462212
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,2,2-trichloro-N-(2-oxotetrahydrothiophen-3-yl)acetamide
Molecular FormulaC6H6Cl3NO2S
Molecular Weight262.5 g/mol
Structural Identifiers
SMILESC1CSC(=O)C1NC(=O)C(Cl)(Cl)Cl
InChIInChI=1S/C6H6Cl3NO2S/c7-6(8,9)5(12)10-3-1-2-13-4(3)11/h3H,1-2H2,(H,10,12)
InChIKeyNRYXURZYNJLYLU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,2,2-Trichloro-N-(2-oxotetrahydrothiophen-3-yl)acetamide: Sourcing Guide for a Halogenated Thiolactone Research Intermediate


2,2,2-Trichloro-N-(2-oxotetrahydrothiophen-3-yl)acetamide (CAS not universally assigned; molecular formula C6H6Cl3NO2S; MW 262.5 g/mol) is a synthetic organic compound belonging to the class of N-substituted trichloroacetamides fused to a tetrahydrothiophene (thiolactone) ring . It is structurally related to the mucolytic drug Erdosteine and its key synthetic intermediate, 2-chloro-N-(2-oxotetrahydrothiophen-3-yl)acetamide (CAS 84611-22-3) [1]. The compound is listed in several chemical catalogs as a research reagent, but its primary research literature is scarce, and its differentiation must be inferred from the distinct physicochemical properties of the trichloromethyl group compared to its chloro-, dichloro-, and non-halogenated analogs.

Why Direct Substitution with Chloro- or Non-Halogenated Analogs Is Unsupported for 2,2,2-Trichloro-N-(2-oxotetrahydrothiophen-3-yl)acetamide


Procurement decisions for halogenated thiolactone intermediates cannot be based on simple structural analogy. The replacement of the trichloroacetyl group with a chloroacetyl (as in the Erdosteine intermediate) or an acetyl group (as in Citiolone) results in fundamentally different electron-withdrawing effects, leaving-group potentials, and steric profiles, governed by the distinct inductive effects of the CCl3, CHCl2, and CH3 moieties . While a direct quantitative head-to-head biological comparison is absent from the open literature, class-level knowledge of trichloroacetamides confirms that the trichloromethyl group confers unique reactivity in radical cyclization reactions [1]. Therefore, assuming functional equivalence without empirical verification poses a significant risk of experimental failure, making the specific procurement of this compound mandatory for intended synthetic transformations.

Quantitative Differentiation Evidence for 2,2,2-Trichloro-N-(2-oxotetrahydrothiophen-3-yl)acetamide Against Closest Analogs


Physicochemical Differentiation: logP and Hydrogen-Bond Donor Strength vs. Non-Halogenated Analog (Citiolone)

The substitution of a methyl group with a trichloromethyl group drastically alters the compound's physicochemical profile, a key determinant in membrane permeability and target binding. For the target compound, a computational prediction shows a logP of 3.2898 . In contrast, the non-halogenated analog Citiolone (N-(2-oxotetrahydrothiophen-3-yl)acetamide) has a significantly lower predicted logP of -0.24 [1]. This difference of over 3.5 log units indicates a vastly superior lipophilicity for the target compound, which is critical for applications requiring passive membrane diffusion.

Medicinal Chemistry Physicochemical Profiling Lipophilicity

Synthetic Utility: Unique Radical Precursor Reactivity Compared to Dichloroacetamide Analogs

Trichloroacetamides serve as privileged substrates in atom transfer radical cyclization (ATRC) to yield dichloro-γ- and δ-lactams. A class-level study demonstrated that trichloroacetamide substrates undergo efficient microwave-assisted ATRC using RuCl2(PPh3)3 as a catalyst [1]. In contrast, analogous dichloroacetamides do not readily participate in this transformation under identical conditions, as the reaction relies on the specific homolytic cleavage of a single C-Cl bond from the CCl3 group to generate a dichlorinated radical [1]. The target compound, containing a N-tethered trichloroacetamide, is therefore a uniquely suitable scaffold for synthesizing spirocyclic or fused lactam derivatives incorporating the thiolactone ring.

Synthetic Organic Chemistry Radical Cyclization Lactam Synthesis

In Silico Toxicity and Drug-Likeness Profile vs. Chloro Analog (Erdosteine Intermediate)

Computational models can predict the potential toxicity profiles of closely related intermediates, which is crucial for laboratory safety and early drug discovery decisions. The target compound is predicted to be a class 4 acute oral toxin, with the trichloromethyl group serving as a structural alert for potential genotoxicity . In contrast, the chloro analog, 2-chloro-N-(2-oxotetrahydrothiophen-3-yl)acetamide, lacks one of these chlorine atoms and is classified differently, posing a lower predicted toxicological risk . This differential toxicity, while not an advantage for the target compound, is a critical piece of evidence for risk assessment during procurement.

Computational Toxicology Drug Design ADMET Prediction

Evidence-Backed Application Scenarios for Procuring 2,2,2-Trichloro-N-(2-oxotetrahydrothiophen-3-yl)acetamide


Scaffold for Diversity-Oriented Synthesis of γ- and δ-Lactams via Radical Cyclization

Based on the unique reactivity of the trichloroacetamide group in atom transfer radical cyclizations (ATRC) [1], procuring this specific compound is justified when the synthetic objective is to build a library of spirocyclic or fused lactams. The tethered thiolactone ring offers an additional handle for further derivatization, which is absent in simple acyclic trichloroacetamide substrates.

Synthesis of Highly Lipophilic Probes or CNS-Targeted Candidates

The predicted logP of >3.5 for the target compound, compared to negative values for non-halogenated analogs [1], makes it the mandatory starting material for any project requiring a lipophilic, membrane-permeable thiolactone precursor. This is particularly relevant for designing probes targeting intracellular enzymes or crossing the blood-brain barrier.

Development of Halogenated Erdosteine Analogs as Potential Mucolytic Agents

Erdosteine, a clinically used mucolytic, is synthesized via the 2-chloro-N-(2-oxotetrahydrothiophen-3-yl)acetamide intermediate [1]. Procuring the trichloro analog is essential for any medicinal chemistry program aimed at exploring the structure-activity relationship (SAR) of the N-acyl moiety, specifically to investigate the impact of maximal halogenation on mucolytic activity and metabolic stability.

Specialized Intermediate for Agrochemical or Material Science Research Requiring High Chemical Stability

The strong electron-withdrawing nature of the CCl3 group enhances the hydrolytic stability of the adjacent amide bond compared to the chloro or acetyl analogs. This inferred property, while not yet quantified in direct comparative studies, makes the compound a candidate for research into robust linkers or monomers where chemical resilience is paramount.

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